molecular formula C7H7BrO3 B1595784 Methyl 5-bromo-3-methylfuran-2-carboxylate CAS No. 2528-01-0

Methyl 5-bromo-3-methylfuran-2-carboxylate

Cat. No. B1595784
CAS RN: 2528-01-0
M. Wt: 219.03 g/mol
InChI Key: GOGYIULQMOBHEO-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-3-methylfuran-2-carboxylate” is a chemical compound with the molecular formula C7H7BrO3 . It has a molecular weight of 219.03 g/mol . The IUPAC name for this compound is methyl 5-bromo-2-methylfuran-3-carboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a bromine atom and a methyl ester group .


Physical And Chemical Properties Analysis

“this compound” has several computed properties. It has a molecular weight of 219.03 g/mol, an XLogP3-AA of 2.3, and no hydrogen bond donors . It has three hydrogen bond acceptors and two rotatable bonds . The compound’s exact mass and monoisotopic mass are both 217.95786 g/mol . Its topological polar surface area is 39.4 Ų, and it has 11 heavy atoms .

Scientific Research Applications

Palladium-Catalysed Direct Heteroarylations

Methyl 5-bromo-2-furoate, a compound related to Methyl 5-bromo-3-methylfuran-2-carboxylate, has been utilized in palladium-catalysed direct arylation of heteroaromatics. This process is advantageous as it prevents the formation of dimers or oligomers, facilitating the synthesis of biheteroaryls in high yields. Additionally, this method enables the creation of 2,5-diarylated furan derivatives through sequential catalytic C5 arylation, decarboxylation, and catalytic C2-arylation reactions (Fu, Zhao, Bruneau, & Doucet, 2012).

Reactions with Nucleophilic Reagents

Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, another related compound, was used in a study where it was brominated to obtain a 2-bromomethyl derivative. This derivative demonstrated unique reactivity, such as selective phosphorylation and behavior as an alkylating agent, highlighting the diverse chemical reactivity of compounds in this category (Pevzner, 2003).

Synthesis of Complex Molecules

Research has shown the utility of related furan derivatives in the synthesis of complex molecules like 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. This synthesis involved a regioselective Diels-Alder reaction, illustrating the potential of these compounds in forming intricate chemical structures (Aragão, Constantino, Beatriz, & da Silva, 2005).

Antimicrobial Activities

Compounds derived from benzofuran, which shares structural similarities with this compound, have been synthesized and evaluated for antimicrobial activities. This research provides insights into the potential biomedical applications of such compounds (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Insights into Bromination Processes

Studies focusing on the bromination of methyl groups in related furan compounds have provided valuable insights into the bromination process, a crucial step in the synthesis of various pharmaceuticals and advanced materials (Roy, Rajaraman, & Batra, 2004).

properties

IUPAC Name

methyl 5-bromo-3-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGYIULQMOBHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345445
Record name Methyl 5-bromo-3-methyl-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2528-01-0
Record name Methyl 5-bromo-3-methyl-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-3-methylfuran-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-methylfuran-2-carboxylate (3.0 g, 21.41 mmol) in ethyl ether (100 mL) was added bromine (1.210 mL, 23.55 mmol) dropwise at RT and the mixture was allowed to stir for 14 h. Evaporation followed by purification by flash chromatography (silica gel, 0% to 10% ethyl acetate in hexanes) yielded the title compound (4.0 g, 85% yield) as a white solid: 1H NMR (500 MHz, CDCl3) δ 6.31 (s, 1H), 3.88 (s, 3H), 2.33 (s, 3H); HPLC retention time: 2.776 min, LCMS (ES): m/z 219, 221 [M+H]+.
Name
methyl 3-methylfuran-2-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-methylfuran-2-carboxylate (5.6 g) in chloroform (40 mL) was added dropwise bromine (2.3 mL) at 0° C. and, after the completion of the dropwise addition, the mixture was stirred at 0° C. for 30 min, at room temperature for 1 hr, and at 50° C. overnight. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (0% ethyl acetate/hexane to 10% ethyl acetate/hexane), and crystallized from ethyl acetate/hexane to give the title compound (5.3 g, 60%) as a white solid.
Name
methyl 3-methylfuran-2-carboxylate
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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